molecular formula C12H10ClN B14287456 4-Benzyl-3-chloropyridine CAS No. 138823-81-1

4-Benzyl-3-chloropyridine

Cat. No.: B14287456
CAS No.: 138823-81-1
M. Wt: 203.67 g/mol
InChI Key: CONPZSMMPSXXNH-UHFFFAOYSA-N
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Description

4-Benzyl-3-chloropyridine is an organohalide compound that belongs to the class of chloropyridines It is characterized by the presence of a benzyl group attached to the fourth position and a chlorine atom attached to the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-3-chloropyridine typically involves the chlorination of 4-benzylpyridine. One common method is the reaction of 4-benzylpyridine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

4-Benzylpyridine+SOCl2This compound+SO2+HCl\text{4-Benzylpyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Benzylpyridine+SOCl2​→this compound+SO2​+HCl

Another method involves the use of phosphorus pentachloride (PCl₅) as the chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3-chloropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Formation of 4-benzyl-3-aminopyridine, 4-benzyl-3-thiopyridine, etc.

    Oxidation: Formation of this compound N-oxide, benzyl alcohol, benzaldehyde.

    Reduction: Formation of 4-benzylpiperidine.

Scientific Research Applications

4-Benzyl-3-chloropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Benzyl-3-chloropyridine depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the pyridine ring. The benzyl group can participate in various reactions, such as oxidation or reduction, depending on the conditions and reagents used.

Comparison with Similar Compounds

4-Benzyl-3-chloropyridine can be compared with other chloropyridine derivatives such as:

    2-Chloropyridine: Used in the synthesis of fungicides and insecticides.

    3-Chloropyridine: Used in the construction of organic compounds during chemical synthesis.

    4-Chloropyridine: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Properties

CAS No.

138823-81-1

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

4-benzyl-3-chloropyridine

InChI

InChI=1S/C12H10ClN/c13-12-9-14-7-6-11(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

CONPZSMMPSXXNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=NC=C2)Cl

Origin of Product

United States

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